Cas no 2247103-03-1 (methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carboxylate)

Methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate is a versatile heterocyclic compound featuring a fused pyrazolo-pyridine core with an aminomethyl substituent and a methyl ester group. Its structural framework makes it a valuable intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting central nervous system (CNS) disorders and other therapeutic areas. The presence of both amino and ester functionalities enhances its reactivity, enabling further derivatization for drug discovery applications. This compound exhibits favorable solubility and stability under standard conditions, facilitating its use in multi-step synthetic routes. Its well-defined scaffold also supports structure-activity relationship (SAR) studies in lead optimization.
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carboxylate structure
2247103-03-1 structure
Product name:methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carboxylate
CAS No:2247103-03-1
MF:C10H15N3O2
MW:209.245002031326
CID:6270211
PubChem ID:138040344

methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carboxylate
    • methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
    • 2247103-03-1
    • EN300-1723524
    • methyl 2-(aminomethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
    • Inchi: 1S/C10H15N3O2/c1-15-10(14)9-7(6-11)12-13-5-3-2-4-8(9)13/h2-6,11H2,1H3
    • InChI Key: PVUUVNTWNMKBKW-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(CN)=NN2CCCCC2=1)=O

Computed Properties

  • Exact Mass: 209.116426730g/mol
  • Monoisotopic Mass: 209.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 70.1Ų

methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1723524-0.5g
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
2247103-03-1 95%
0.5g
$758.0 2023-09-20
Enamine
EN300-1723524-0.05g
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
2247103-03-1 95%
0.05g
$226.0 2023-09-20
Enamine
EN300-1723524-5g
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
2247103-03-1 95%
5g
$2816.0 2023-09-20
1PlusChem
1P028Q8H-100mg
methyl2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
2247103-03-1 95%
100mg
$479.00 2024-05-25
1PlusChem
1P028Q8H-250mg
methyl2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
2247103-03-1 95%
250mg
$657.00 2023-12-18
Enamine
EN300-1723524-2.5g
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
2247103-03-1 95%
2.5g
$1903.0 2023-09-20
Enamine
EN300-1723524-0.1g
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
2247103-03-1 95%
0.1g
$337.0 2023-09-20
Enamine
EN300-1723524-5.0g
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
2247103-03-1 95%
5g
$2816.0 2023-06-04
Enamine
EN300-1723524-10g
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
2247103-03-1 95%
10g
$4176.0 2023-09-20
Enamine
EN300-1723524-1g
methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
2247103-03-1 95%
1g
$971.0 2023-09-20

Additional information on methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo1,5-apyridine-3-carboxylate

Introduction to Methyl 2-(Aminomethyl)-4H,5H,6H,7H-Pyrazolo[1,5-a]Pyridine-3-Carboxylate (CAS No: 2247103-03-1)

Methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate is a highly specialized organic compound with the CAS registry number 2247103-03-1. This compound has garnered significant attention in the fields of organic synthesis and materials science due to its unique structural properties and potential applications in drug development and advanced materials. The molecule is characterized by its pyrazolo[1,5-a]pyridine core, which is a fused bicyclic system combining pyrazole and pyridine rings. This structure imparts exceptional electronic properties and makes it a valuable precursor for various functional materials.

Recent studies have highlighted the importance of this compound in the synthesis of bioactive molecules. Researchers have demonstrated that methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate can serve as a versatile building block for constructing complex heterocyclic frameworks. Its ability to undergo various transformations, such as nucleophilic substitutions and cross-coupling reactions, has made it a key intermediate in the development of novel pharmaceutical agents.

The synthesis of methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate involves a multi-step process that typically begins with the preparation of the pyrazolo[1,5-a]pyridine skeleton. This is followed by functionalization at specific positions to introduce the desired substituents. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.

In terms of applications, methyl 2-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate has shown promise in the field of medicinal chemistry. Its derivatives have been investigated for their potential as inhibitors of key enzymes involved in various disease pathways. For instance, studies have reported that certain analogs exhibit potent activity against cancer-related targets such as kinases and proteases.

Moreover, this compound has been explored for its role in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in the development of new catalysts and sensors. Recent research has focused on optimizing its properties for applications in electrochemical sensing and catalytic hydrogenation.

From an environmental standpoint,methyl 2-(aminomethyl)-4H,polymerization,and other advanced techniques are being employed to enhance its stability under harsh conditions.The integration of computational chemistry tools has further accelerated the discovery of novel applications for this compound.

In conclusion,methyl 2-(aminomethyl)-4H,potential applications continue to expand across multiple disciplines.This compound serves as a testament to the ongoing advancements in organic synthesis and materials science.As research progresses,new insights into its properties and uses are expected to emerge,further solidifying its importance in both academic and industrial settings.

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